N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
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Overview
Description
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through the formation of intermediate compounds such as cyanothioacetamide, which then undergoes further transformations to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like sodium alkoxide solutions (sodium ethoxide or sodium methoxide) can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Various alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted analogs of the original compound .
Scientific Research Applications
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of protein kinases and other biological targets.
Materials Science: It is used in the development of corrosion inhibitors for carbon steel, demonstrating high efficiency in protecting metal surfaces.
Biological Studies: The compound’s derivatives exhibit a wide spectrum of biological activities, including hypoglycemic activity and antagonism of calcium channels.
Mechanism of Action
The mechanism of action of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In medicinal applications, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl derivatives: These compounds are also used in medicinal chemistry for their biological activities.
Uniqueness
N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, contributes to its potential as a versatile compound in various applications .
Properties
CAS No. |
654676-73-0 |
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Molecular Formula |
C15H13FN2O |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m0/s1 |
InChI Key |
OKVHALLSLWBVTB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@@H](CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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